

An In-depth Technical Guide to Cleavable Linkers in ADC Development

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Compound of Interest

Compound Name: Azide-PEG1-Val-Cit-PABC-OH

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Introduction

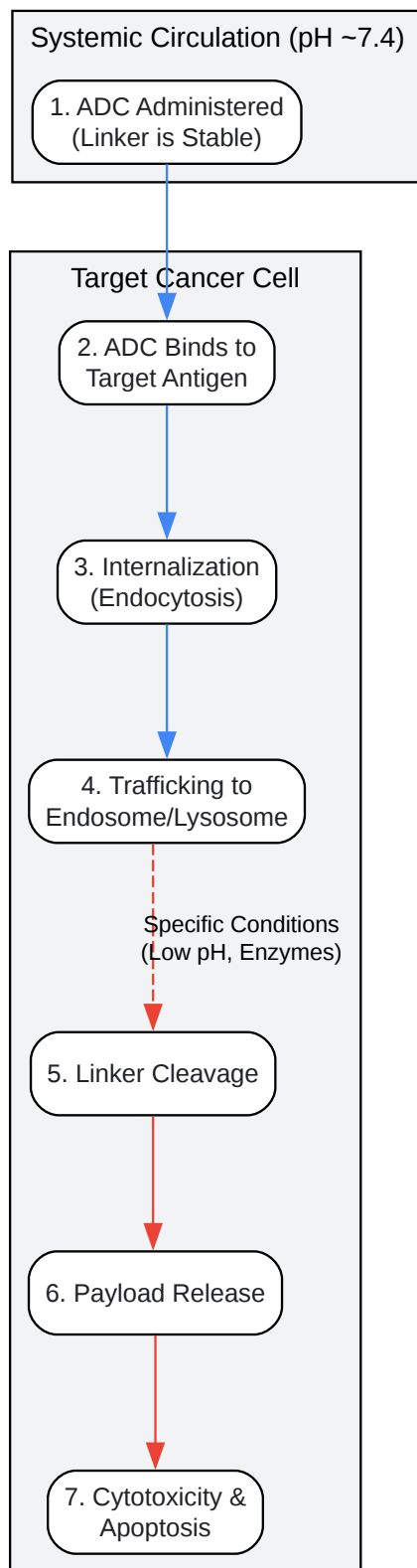
Antibody-Drug Conjugates (ADCs) represent a highly innovative class of cancer therapeutics that merge the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic agents.[1][2][3] The three core components of an ADC are the mAb, the cytotoxic payload, and the linker that covalently connects them.[1][2][4] The linker is a critical determinant of the ADC's overall therapeutic index, influencing its stability, pharmacokinetics, and efficacy.[5][6]

Cleavable linkers are designed to be stable in systemic circulation but to release the cytotoxic payload under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[4][7][8] This controlled release mechanism is paramount for maximizing on-target cytotoxicity while minimizing the systemic toxicity associated with premature drug release.[5][9] This guide provides a comprehensive technical overview of the primary types of cleavable linkers, their mechanisms of action, comparative performance data, and detailed protocols for their evaluation.

The General Mechanism of Action for ADCs

The therapeutic action of a typical ADC begins with the mAb component binding to a specific antigen overexpressed on the surface of cancer cells.[3][10] Following this binding, the ADC-antigen complex is internalized by the cell, often through endocytosis.[3][11][12] The ADC is then trafficked through the endosomal-lysosomal pathway.[12][13] Inside the acidic and

enzyme-rich environment of the lysosome, the cleavable linker is broken, liberating the active payload to exert its cytotoxic effect, which ultimately leads to apoptosis or cell death.[\[11\]](#)[\[14\]](#)



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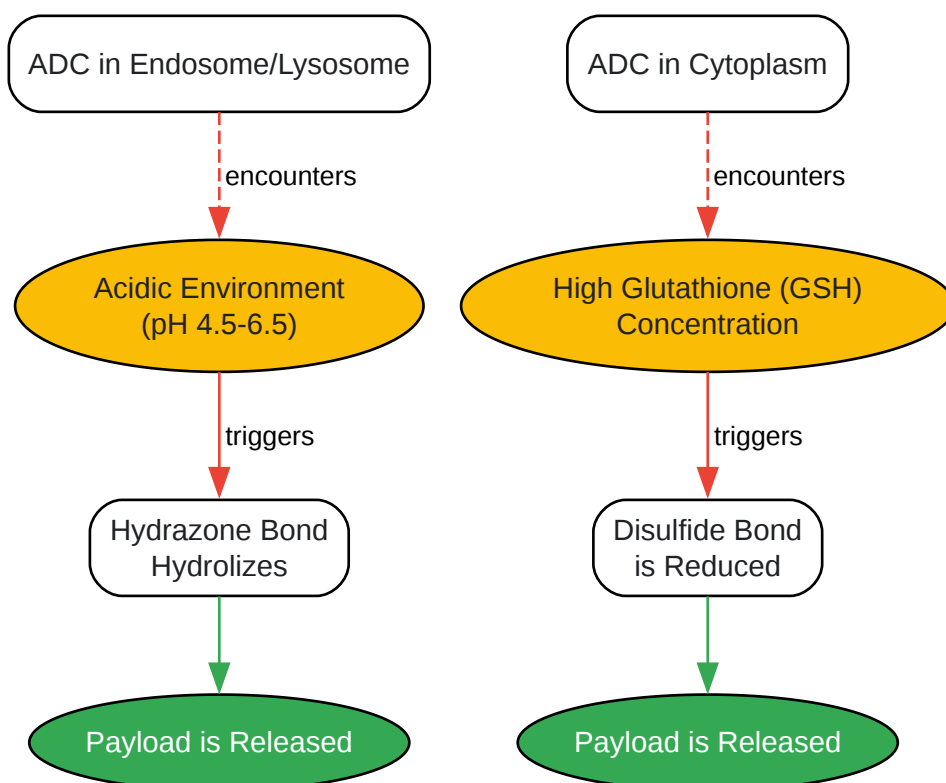
General mechanism of action for an antibody-drug conjugate (ADC).

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the specific physiological trigger that induces their cleavage. The three main classes are pH-sensitive, glutathione-sensitive, and enzyme-sensitive linkers.[7][15]

pH-Sensitive (Acid-Cleavable) Linkers

Acid-cleavable linkers are engineered to remain stable at the neutral pH of blood (~7.4) but to hydrolyze in the acidic environments of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0). [14][16][17] Hydrazone is a common functional group used in this type of linker.[17][18] Upon internalization into the cell, the lower pH of the endosomal and lysosomal compartments facilitates the hydrolysis of the hydrazone bond, releasing the payload.[14][17]



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